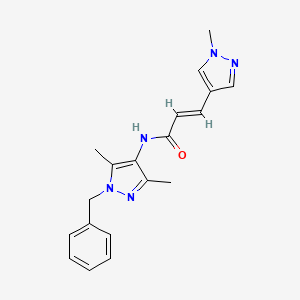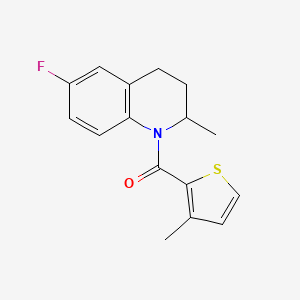![molecular formula C22H29NO4 B10899762 {5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)
{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxylated phenyl group, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methoxylated phenyl group and the piperidine moiety. Common reagents used in these reactions include methoxybenzene, propyl bromide, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propyl groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- {5-[(2-METHOXY-4-ETHYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-BUTYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
Uniqueness
What sets {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy and propyl groups, along with the furan and piperidine moieties, provides a unique combination of properties that can be exploited for various applications.
特性
分子式 |
C22H29NO4 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
[5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H29NO4/c1-4-6-17-8-10-19(21(13-17)25-3)26-15-18-9-11-20(27-18)22(24)23-12-5-7-16(2)14-23/h8-11,13,16H,4-7,12,14-15H2,1-3H3 |
InChIキー |
BGDRDPZYQPPGIG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC(C3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10899680.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10899687.png)
![2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide](/img/structure/B10899692.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B10899700.png)

![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10899707.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![ethyl 4-{5-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B10899715.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899720.png)
![(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10899728.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10899744.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)


